

Leucoside: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Leucoside*

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This document provides a comprehensive technical overview of **Leucoside**, a naturally occurring flavonol glycoside. It details its chemical structure, physicochemical properties, synthesis, and known biological activities, with a focus on the experimental methodologies and potential molecular mechanisms of action relevant to research and development.

Chemical Structure and Physicochemical Properties

Leucoside, also known as Kaempferol 3-O- β -xylopyranosyl(1 \rightarrow 2)- β -glucopyranoside, is a flavonoid.[1] Flavonoids are a class of polyphenolic compounds widely found in plants, known for their diverse biological activities.[2] **Leucoside** consists of the flavonol aglycone, kaempferol, linked at the 3-position to a disaccharide (sambubioside), which is composed of a xylose molecule attached to a glucose molecule.

The systematic IUPAC name for **Leucoside** is 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one. It is naturally found in various plants, including the herbs of *Aesculus* L., *Camellia sinensis* (tea), and *Rhodiola rosea*. [3]

Quantitative Data Summary

The key physicochemical properties of **Leucoside** are summarized in the table below for easy reference.

Property	Data	Citations
IUPAC Name	3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one	[2]
Synonyms	Kaempferol 3-sambubioside, Kaempferol 3-O- β -xylopyranosyl(1 \rightarrow 2)- β -glucopyranoside	[1]
CAS Number	27661-51-4	[3]
Molecular Formula	C ₂₆ H ₂₈ O ₁₅	[3]
Molecular Weight	580.49 g/mol	[3]
Appearance	Light yellow to yellow solid powder	[3]
Solubility	Soluble in DMSO, Methanol, Ethanol, Pyridine	[3]

Synthesis and Spectroscopic Characterization

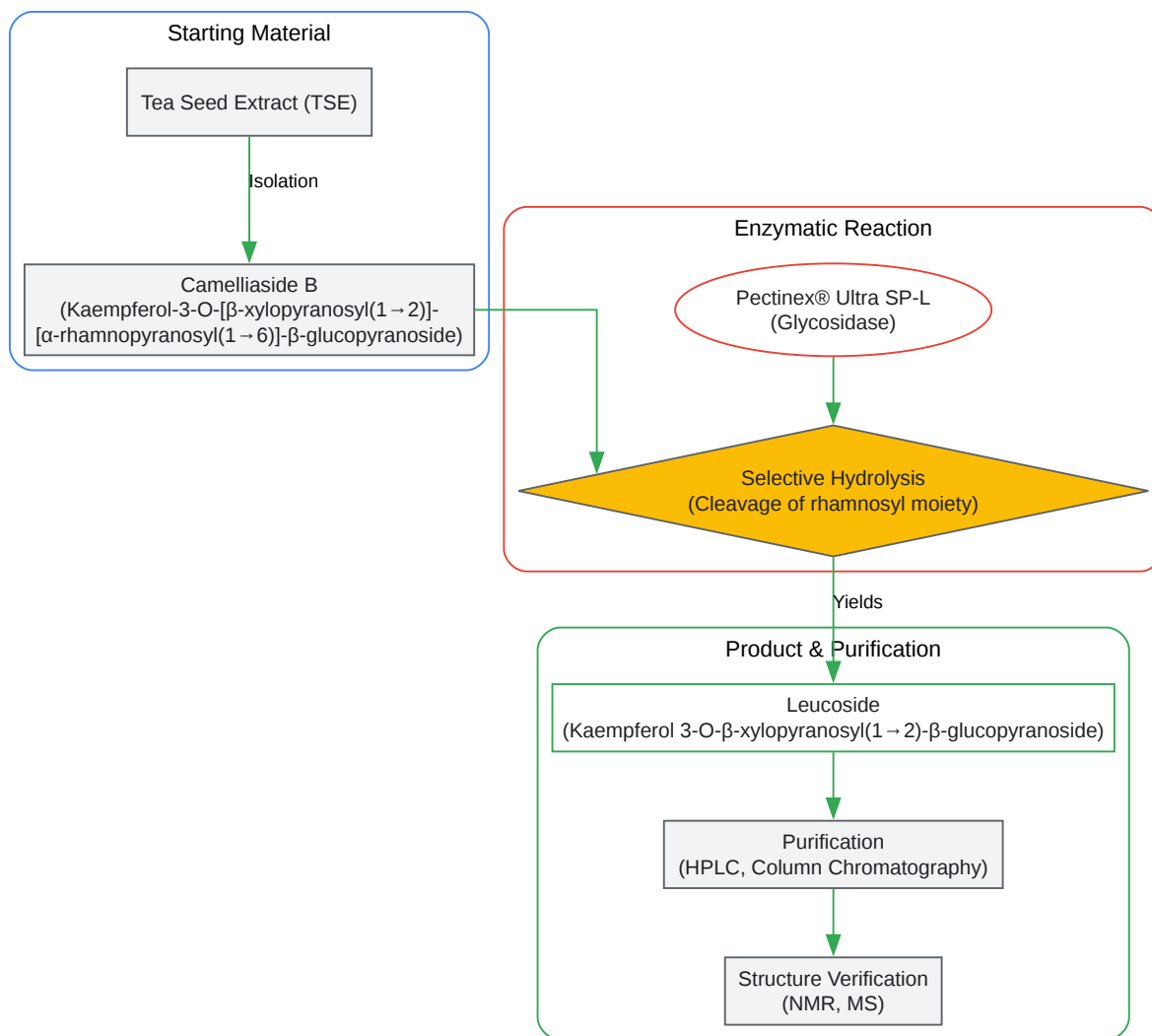
Enzymatic Synthesis from Natural Sources

A novel and efficient method for producing pure **Leucoside** involves the selective enzymatic hydrolysis of complex glycosides from Tea Seed Extract (TSE).[3] The primary precursor in TSE is Camelliaside B, a flavonol triglycoside. The synthesis specifically removes a terminal rhamnosyl moiety without affecting the desired xylosyl-glucosyl structure.[3][4]

This protocol is based on the methodology described by Chung & Lee (2013).[3]

- **Substrate Preparation:** Isolate Camelliaside B from Tea Seed Extract (TSE) using standard chromatographic techniques. Alternatively, a crude TSE rich in Camelliaside B can be used.

- Enzyme Selection: The commercial enzyme complex Pectinex® Ultra SP-L, derived from *Aspergillus*, is used. This complex exhibits the specific glycosidase activity required to selectively cleave the terminal rhamnose unit from Camelliaside B.[\[3\]](#)[\[5\]](#)
- Reaction Conditions:
 - Dissolve the substrate (isolated Camelliaside B or TSE) in an appropriate buffer (e.g., sodium acetate buffer, pH 5.0).
 - Add the Pectinex® Ultra SP-L enzyme to the solution. The optimal enzyme concentration and substrate-to-enzyme ratio must be determined empirically for maximal yield.
 - Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with gentle agitation.
 - Monitor the reaction progress over time using High-Performance Liquid Chromatography (HPLC) to track the consumption of Camelliaside B and the formation of **Leucoside**.
- Purification:
 - Once the reaction reaches completion (maximal **Leucoside** concentration), terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
 - Centrifuge the mixture to remove denatured protein and any solid precipitates.
 - Purify **Leucoside** from the supernatant using preparative HPLC or column chromatography (e.g., Sephadex LH-20).
- Verification: Confirm the identity and purity of the final product using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[\[3\]](#)[\[6\]](#)



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Figure 1. Experimental workflow for the enzymatic synthesis of **Leucoside**.

Spectroscopic Data

Structural elucidation and confirmation of **Leucoside** are typically performed using ^1H NMR, ^{13}C NMR, and mass spectrometry.[3][6] While the literature confirms the use of these methods for identifying the compound after synthesis, detailed, experimentally derived chemical shift assignments are not consistently reported in publicly accessible databases.

^1H and ^{13}C NMR Data	
Nucleus	Chemical Shift (δ) in ppm
^1H NMR	Data not available in the reviewed literature.
^{13}C NMR	Data not available in the reviewed literature.

Biological Activity and Potential Signaling Pathways

Leucoside, as a member of the flavonoid family, is investigated for various pharmacological activities. Limited studies have reported on its antiviral properties, though the observed activity was weak.

Antiviral Activity

Leucoside was evaluated for its ability to inhibit the cytopathic effect of Parainfluenza Virus 3 (PIV3) and Influenza A (H1N1) virus in Madin-Darby Canine Kidney (MDCK) cells. In these assays, the compound demonstrated an IC_{50} value greater than 100 $\mu\text{g/mL}$, indicating low potency under the tested conditions.

The following is a generalized protocol representative of methods used to screen for antiviral activity.

- Cell Culture: Culture MDCK cells in a suitable medium (e.g., DMEM with 10% Fetal Bovine Serum) in 96-well microtiter plates until a confluent monolayer is formed.
- Compound Preparation: Prepare a stock solution of **Leucoside** in DMSO and create a series of two-fold dilutions in the cell culture medium.
- Infection and Treatment:
 - Remove the growth medium from the cell monolayers.

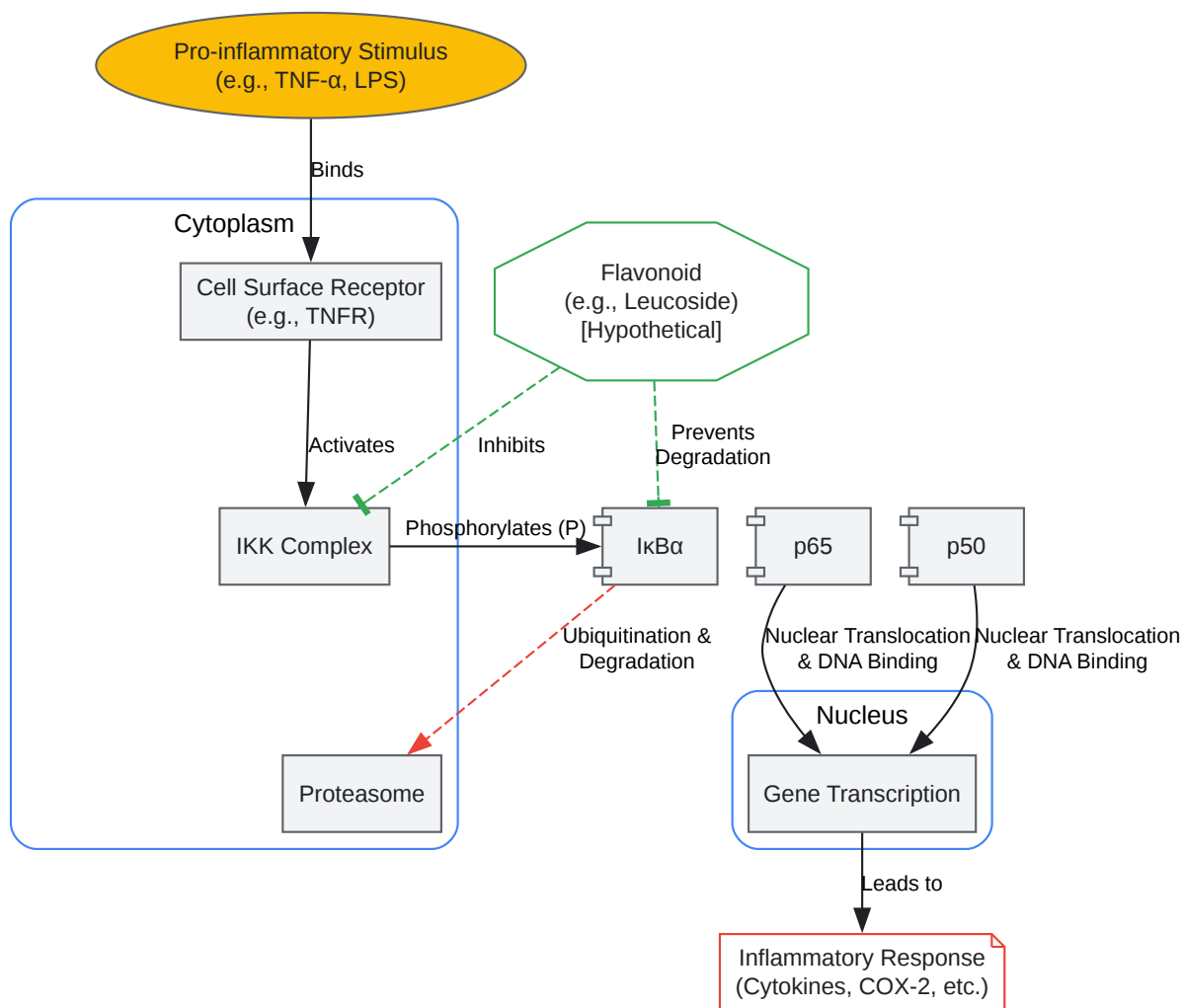
- Add the serially diluted **Leucoside** to the wells. Include wells with medium only (cell control) and wells with no compound (virus control).
- Add a pre-titered amount of the virus (e.g., Influenza A H1N1) to all wells except the cell controls. The amount of virus should be sufficient to cause a 75-100% cytopathic effect in 48-72 hours.
- Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for the required duration (e.g., 48-72 hours).
- Assessment of Cytopathic Effect:
 - After incubation, visually inspect the cell monolayers under a microscope for virus-induced morphological changes (cell rounding, detachment), scoring the level of protection in treated wells compared to virus controls.
 - Quantify cell viability using a colorimetric assay, such as the MTT or Neutral Red uptake assay. Add the reagent to all wells, incubate, and then measure the absorbance using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the log of the compound concentration and performing a regression analysis.

Potential Interaction with Cellular Signaling Pathways

The precise molecular targets of **Leucoside** have not been extensively characterized. However, as a flavonoid, it is plausible that it modulates key intracellular signaling pathways involved in inflammation and cell survival, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.^{[1][7][8]} Flavonoids are widely reported to exert anti-inflammatory effects by inhibiting the NF-κB pathway.^{[9][10][11]}

The canonical NF-κB pathway is activated by pro-inflammatory stimuli like TNF-α or lipopolysaccharide (LPS). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα unmasks a nuclear localization signal on the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of

pro-inflammatory genes (e.g., TNF- α , IL-6, COX-2).[12] Many flavonoids are thought to inhibit this process, thereby downregulating the inflammatory response.[11] While direct evidence for **Leucoside** is pending, this represents a primary hypothetical mechanism of action for its potential bioactivity.



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